N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline
Description
IUPAC Nomenclature and CAS Registration
The compound N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline is systematically named according to IUPAC rules. The name reflects its structural components:
- A 4-(2-ethoxyethoxy)aniline moiety (an aromatic amine with a 2-ethoxyethoxy substituent at the para position).
- An N-ethyl bridge linking the aniline group to a 4-chloro-3-methylphenoxy group (a chlorinated and methyl-substituted benzene ring connected via an oxygen atom).
The CAS Registry Number for this compound is 1040686-99-4 , which uniquely identifies it in chemical databases.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1040686-99-4 |
| Molecular Formula | C₁₉H₂₄ClNO₃ |
| Molecular Weight | 349.85 g/mol |
Structural Features and Functional Group Analysis
The molecule comprises two distinct aromatic systems interconnected via an ethyl chain:
- Aromatic Ring 1 : A 4-chloro-3-methylphenoxy group featuring:
- A chlorine atom at the para position (C4).
- A methyl group at the meta position (C3).
- An ether linkage (-O-) connecting the benzene ring to the ethyl bridge.
- Aromatic Ring 2 : A 4-(2-ethoxyethoxy)aniline group containing:
- A primary amine (-NH₂) at the para position.
- A 2-ethoxyethoxy chain (-O-CH₂CH₂-O-CH₂CH₃) at the same position.
Functional Groups:
- Ether linkages (two in the 2-ethoxyethoxy chain and one in the phenoxy group).
- Primary amine (-NH₂).
- Chloride (-Cl) and methyl (-CH₃) substituents.
Table 2: Functional Group Contributions
| Functional Group | Role in Structure |
|---|---|
| Ether (-O-) | Enhances solubility in organic solvents; influences molecular rigidity. |
| Primary amine (-NH₂) | Participates in hydrogen bonding and nucleophilic reactions. |
| Chloride (-Cl) | Increases lipophilicity; affects electronic distribution. |
| Methyl (-CH₃) | Steric hindrance; modulates metabolic stability. |
The ethyl bridge (-CH₂CH₂-) between the two aromatic systems provides conformational flexibility, while the 2-ethoxyethoxy side chain introduces branched ether functionality.
Isomerism and Stereochemical Considerations
This compound exhibits no stereoisomerism due to the absence of chiral centers or double bonds with restricted rotation. However, potential structural isomerism could arise from:
- Regioisomerism : Variations in substituent positions on the aromatic rings (e.g., chloro and methyl groups on different benzene positions).
- Chain isomerism : Alternative arrangements of the ethoxyethoxy side chain (e.g., branching at different oxygen atoms).
Notably, the synthetic routes described in the literature yield a single regioisomer with fixed substituent positions (chloro at C4, methyl at C3, and ethoxyethoxy at C4 of the aniline ring). The lack of stereocenters simplifies its stereochemical profile, making enantiomers or diastereomers irrelevant for this structure.
Key Structural Constraints:
- The ethyl bridge restricts rotation between the two aromatic systems, but this does not generate geometric isomerism.
- The 2-ethoxyethoxy chain adopts an extended conformation due to steric and electronic factors, minimizing intramolecular interactions.
Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3/c1-3-22-12-13-24-17-6-4-16(5-7-17)21-10-11-23-18-8-9-19(20)15(2)14-18/h4-9,14,21H,3,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNXYRUREAXYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline, a compound with the molecular formula CHClNO and a molecular weight of 349.85 g/mol, has garnered interest in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant studies.
Chemical Structure and Synthesis
The compound features a chlorinated aromatic ring and an ethoxyethoxy side chain, which contribute to its biological properties. The synthesis typically involves the reaction of 4-chloro-3-methylphenol with appropriate amines under alkaline conditions to yield the desired aniline derivative .
1. Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For example, similar phenoxyethylamines have shown efficacy against various cancer cell lines, including prostate cancer cells (PC-3). These effects are often attributed to the modulation of apoptosis and cell proliferation pathways, particularly through interactions with adrenergic receptors .
The mechanisms underlying the biological activity of this compound can be linked to its ability to interact with specific cellular targets. For instance, some studies suggest that it may inhibit pathways involving dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and cellular proliferation . This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies and Research Findings
3. Toxicological Profile
The compound is classified as an irritant, highlighting the need for caution in handling and application. Toxicological studies are essential to evaluate its safety profile comprehensively, particularly in therapeutic contexts .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Lipophilicity (XLogP3): The target compound is expected to exhibit moderate lipophilicity (~4.5), comparable to 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline . Bulkier substituents (e.g., phenoxyethoxy groups) increase XLogP3 significantly, as seen in N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (~5.8) .
Ethoxyethoxy chains improve solubility in polar solvents compared to simpler alkoxy groups .
Stability Considerations:
- Hydrolysis of ethoxyethoxy chains under acidic conditions may limit the target compound’s stability, a challenge also observed in N-(2-ethoxybenzyl)-4-(2-phenoxyethoxy)aniline .
Preparation Methods
Ether Formation Step
The initial and critical step is the formation of the ether bond between 4-chloro-3-methylphenol and an appropriate alkylating agent, typically a 2-chloroethyl derivative. This reaction is generally conducted under basic conditions to deprotonate the phenol and facilitate nucleophilic substitution.
| Parameter | Details |
|---|---|
| Reactants | 4-Chloro-3-methylphenol, alkylating agent (e.g., 2-chloroethylamine derivative) |
| Base | Commonly potassium carbonate or sodium hydride |
| Solvent | Polar aprotic solvents such as DMF or DMSO |
| Temperature | 50–90 °C depending on reagents and solvent |
| Reaction Time | Several hours (typically 4–12 h) |
| Outcome | Formation of 2-(4-chloro-3-methylphenoxy)ethyl intermediate |
This step is crucial for establishing the phenoxyethyl moiety in the target molecule.
Coupling of Phenoxyethyl Group with Substituted Aniline
The final coupling involves linking the 2-(4-chloro-3-methylphenoxy)ethyl intermediate with the 4-(2-ethoxyethoxy)aniline. This is typically achieved through nucleophilic substitution or reductive amination depending on the functional groups present.
| Parameter | Details |
|---|---|
| Reactants | 2-(4-Chloro-3-methylphenoxy)ethyl intermediate, 4-(2-ethoxyethoxy)aniline |
| Catalyst/Reagent | May involve use of coupling agents or catalysts (e.g., palladium catalysts in some cases) |
| Solvent | Polar solvents such as ethanol, DMF |
| Temperature | Ambient to 80 °C |
| Reaction Time | 6–24 hours |
| Purification | Chromatography or recrystallization |
| Outcome | Target compound this compound |
This step completes the synthesis, yielding the desired compound with high specificity.
Reaction Conditions and Optimization
- Base selection: Strong bases facilitate ether formation but must be chosen to avoid side reactions.
- Solvent choice: Polar aprotic solvents enhance nucleophilicity and reaction rates.
- Temperature control: Moderate heating optimizes reaction kinetics without degrading sensitive groups.
- Purification: Chromatographic techniques are employed to ensure high purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Ether Formation | 4-Chloro-3-methylphenol + alkylating agent | Base, DMF, 50–90 °C, 4–12 h | 2-(4-Chloro-3-methylphenoxy)ethyl intermediate |
| 2 | Alkylation | 4-Aminophenol + 2-ethoxyethoxy alkylating agent | Mild base, DMF, 40–80 °C, 3–8 h | 4-(2-Ethoxyethoxy)aniline intermediate |
| 3 | Coupling | Intermediates from steps 1 and 2 | Catalyst, solvent, 20–80 °C, 6–24 h | This compound |
Research Findings and Notes
- The synthesis requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition.
- The presence of the chloro substituent on the phenol ring influences reactivity and selectivity.
- Purity and yield are optimized by stepwise purification and use of appropriate solvents.
- The compound’s structure allows for specific biological interactions, making the synthetic method critical for reproducible research applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline, and how can reaction parameters be optimized?
- Answer : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation. For example, analogous aniline derivatives are synthesized by refluxing aldehyde and amine precursors in ethanol, followed by crystallization . Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for ether linkages.
- Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for imine or ether bond formation.
- Purification : Column chromatography or recrystallization (e.g., using ethyl alcohol) improves yield and purity .
- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity via melting point analysis and spectroscopic methods.
Q. How can the molecular structure of this compound be unambiguously characterized?
- Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to identify substituents (e.g., ethoxyethoxy, chloro-methylphenoxy groups).
- X-ray diffraction (XRD) : Single-crystal XRD provides precise bond lengths and angles. For example, similar aniline derivatives were resolved using SHELX programs (e.g., SHELXL for refinement), with data collected at low temperatures (89 K) to minimize thermal motion .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data during structural elucidation be resolved?
- Answer : Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):
- Dynamic NMR : Probe exchange processes in solution to identify rotamers or tautomers.
- Computational modeling : Compare DFT-optimized geometries with XRD data to assess energetically favorable conformers.
- Complementary techniques : Pair XRD with IR spectroscopy to validate functional groups (e.g., C-O-C stretches in ethoxyethoxy).
- Case study : In related Schiff bases, XRD revealed planar imine linkages, while NMR showed dynamic behavior in solution .
Q. What computational strategies predict the compound’s reactivity or biological interactions?
- Answer :
- Docking studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes with aromatic binding pockets).
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior or nucleophilic sites .
- MD simulations : Study solvation effects or stability in lipid bilayers for pharmacokinetic insights.
- Validation : Cross-reference computational results with experimental data (e.g., UV-Vis for electronic transitions).
Q. How can crystallographic data refinement challenges (e.g., disorder, twinning) be addressed?
- Answer :
- Disorder modeling : Use SHELXL’s PART instruction to refine disordered ethoxy or phenoxy groups .
- Twinning detection : Analyze intensity statistics (e.g., Hooft parameter) in PLATON. For high twin fractions, apply TWIN/BASF commands .
- High-resolution data : Collect synchrotron data (<1 Å resolution) to resolve subtle structural features.
Methodological Considerations
- Synthesis : Prioritize anhydrous conditions for etherification steps to avoid hydrolysis.
- Crystallization : Slow evaporation from ethanol/water mixtures often yields diffraction-quality crystals .
- Data refinement : Use Olex2 or SHELXLE for interactive refinement, ensuring R-factor convergence below 0.05 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
